Bequinostatin B
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Overview
Description
Bequinostatin B is a natural product isolated from the soil bacterium Streptomyces sp. It is a member of the anthracycline family of antibiotics and has been found to exhibit potent antitumor activity against various types of cancer cells. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Bequinostatin B in scientific research.
Scientific Research Applications
1. Potential in Cancer Therapy
Bequinostatin B has garnered interest in the field of cancer therapy. It may exhibit antitumor activity, as observed in various compounds targeting similar pathways. For instance, Endostatin, another angiogenesis inhibitor, is approved in China for cancer therapy, indicating a potential pathway that Bequinostatin B could influence (Cao, 2008)(Cao, 2008).
2. Role in Muscle Growth and Development
Bequinostatin B might play a role in muscle growth and development. This is inferred from studies on myostatin, a protein that negatively regulates muscle growth. Compounds that inhibit myostatin signaling, such as the myostatin inhibitor ACE-031, have shown potential in increasing muscle mass (Campbell et al., 2017)(Campbell et al., 2017).
3. Implications in Neurodegenerative Diseases
Research on compounds similar to Bequinostatin B suggests potential applications in treating neurodegenerative diseases. For instance, studies on Huntington's disease therapeutics have revealed promising approaches, including modulation of protein phosphorylation and upregulation of chaperones (Wild & Tabrizi, 2014)(Wild & Tabrizi, 2014).
properties
CAS RN |
151013-38-6 |
---|---|
Product Name |
Bequinostatin B |
Molecular Formula |
C27H24O7 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1,6,7,9,11-pentahydroxy-3-pentyl-5,6-dihydrobenzo[a]tetracene-8,13-dione |
InChI |
InChI=1S/C27H24O7/c1-2-3-4-5-12-6-13-8-19(30)22-15(21(13)18(29)7-12)11-17-24(26(22)33)27(34)23-16(25(17)32)9-14(28)10-20(23)31/h6-7,9-11,19,28-31,33H,2-5,8H2,1H3 |
InChI Key |
UYRCIENQUKZJJU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |
Canonical SMILES |
CCCCCC1=CC2=C(C3=CC4=C(C(=C3C(C2)O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |
synonyms |
2-decarboxylbequinostatin A bequinostatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.